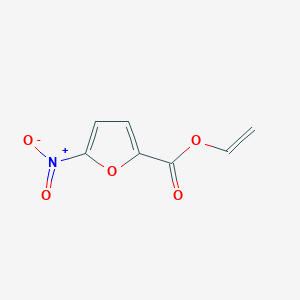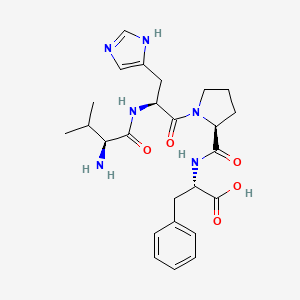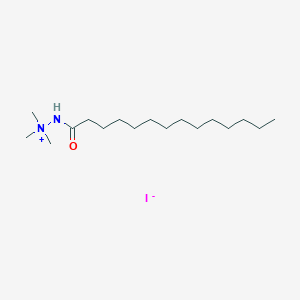
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound with a hydrazinium core, which makes it an interesting subject for various chemical and biological studies. The compound is characterized by its iodide ion, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide typically involves the reaction of tetradecanoyl chloride with trimethylhydrazine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tetradecanoyl chloride+Trimethylhydrazine→1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trimethylhydrazinium iodide
- 1,1,2-Trichloromethane
Comparison
Compared to similar compounds, 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide is unique due to its long alkyl chain and the presence of the iodide ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
26720-76-3 |
|---|---|
Molecular Formula |
C17H37IN2O |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
trimethyl-(tetradecanoylamino)azanium;iodide |
InChI |
InChI=1S/C17H36N2O.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18-19(2,3)4;/h5-16H2,1-4H3;1H |
InChI Key |
HIGUTBZKRBXWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



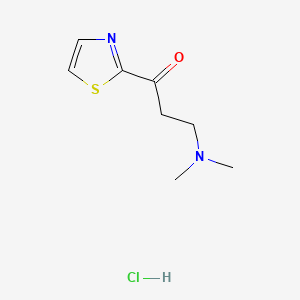
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)

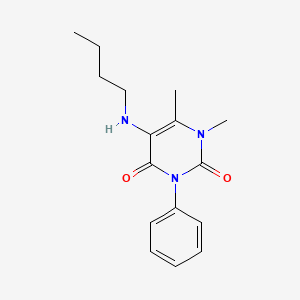
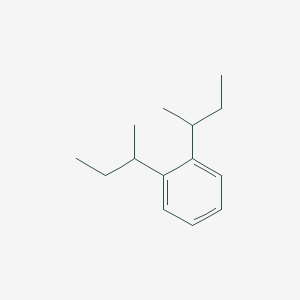
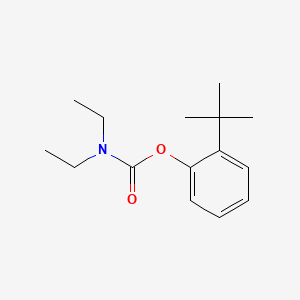
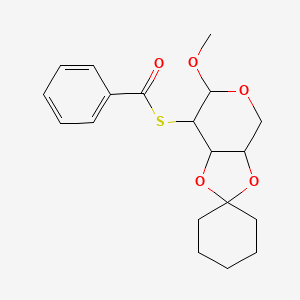
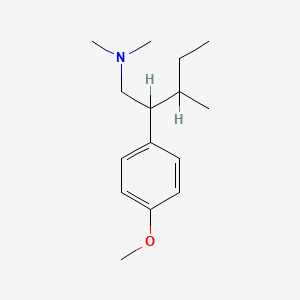
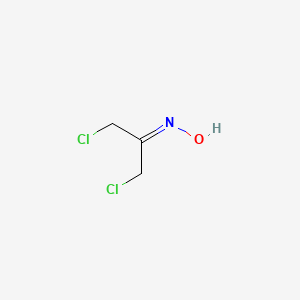
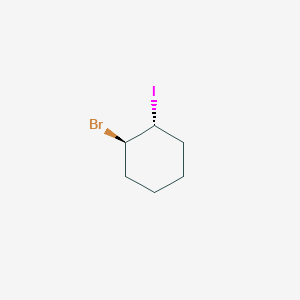
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
